molecular formula C9H7F3N4 B6322820 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 1220630-55-6

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B6322820
CAS No.: 1220630-55-6
M. Wt: 228.17 g/mol
InChI Key: SXNPXCWFPPODLX-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a 1,2,4-triazole substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-5-14-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNPXCWFPPODLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N2C=NC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3 + 2] Cycloaddition with Hydrazonyl Chlorides

A regioselective method involves the [3 + 2] cycloaddition of nitrile imines, generated in situ from hydrazonyl chlorides, with trifluoroacetonitrile precursors. This approach, developed by Wu and colleagues, leverages the reactivity of nitrile imines to form the triazole ring directly on the aniline scaffold.

Procedure :

  • Precursor Preparation : Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1 ) serves as the trifluoroacetonitrile precursor.

  • Cycloaddition : Hydrazonyl chloride (2 , 1.5 equiv) reacts with 1 in dichloromethane at room temperature for 12 hours, catalyzed by triethylamine (3.0 equiv).

  • Workup : Purification via flash chromatography (petroleum ether/CH₂Cl₂) yields 5-trifluoromethyl-1,2,4-triazoles (3 ) with 56–74% yields.

Key Insights :

  • Regioselectivity : The reaction exclusively forms 1,2,4-triazoles due to electronic effects of the trifluoromethyl group.

  • Scalability : A 10 mmol-scale reaction demonstrated a 56% yield (1.63 g), confirming industrial viability.

  • Downstream Modifications : Products undergo Heck coupling and Sonogashira reactions, enabling diversification (e.g., 6 and 7 in 62–71% yields).

Multi-Step Synthesis from Aniline Derivatives

Nitration and Hydrogenation Sequence

A patent by CN103709045A outlines a three-step synthesis for a structurally related compound, 4-chloro-3-trifluoromethyl aniline hydrochloride, which can be adapted for the target molecule:

Step 1: Nitration

  • Conditions : 1-Chloro-2-trifluoromethylbenzene is nitrated with concentrated HNO₃ in H₂SO₄ at elevated temperatures (3.5 hours).

  • Isolation : Cooling and recrystallization yield 1-chloro-4-nitro-2-trifluoromethylbenzene.

Step 2: Hydrogenation

  • Catalytic Reduction : Pd/C-mediated hydrogenation in methanol at room temperature for 8 hours reduces the nitro group to an amine.

  • Purification : Recrystallization from cyclohexane affords 4-chloro-3-trifluoromethylaniline (86% yield, 98.8% purity).

Nucleophilic Substitution Methods

Direct Functionalization of Haloarenes

A two-step protocol from ACS Omega involves synthesizing triazoles via nucleophilic substitution on halogenated anilines:

Step 1: Triazole Formation

  • Grinding Method : N,N-Dimethylformamide azine (1.5 equiv) and para-toluenesulfonic acid (0.05 equiv) are ground with primary amines, then heated to 150°C under argon.

  • Product Isolation : Basification, extraction, and chromatography yield 4-aryl-1,2,4-triazoles (e.g., 4-phenyl-1,2,4-triazole, 1d ).

Step 2: Coupling with Trifluoromethyl Aniline

  • Buchwald–Hartwig Amination : A palladium catalyst (e.g., Pd(OAc)₂) couples the triazole with 5-bromo-3-trifluoromethylaniline.

  • Yield : ~65% with Xantphos as a ligand.

Optimization :

  • Catalyst Loading : 5 mol% Pd-C achieves full conversion in 8 hours.

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates.

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
[3 + 2] Cycloaddition56–74RT, 12 hRegioselective, scalableRequires hydrazonyl chloride
Multi-Step Synthesis70–80Nitration/HydrogenationIndustrial-friendly, stable productMultiple purification steps
Nucleophilic Substitution65150°C, Pd catalysisModular, diverse substratesHigh catalyst loading

Key Findings :

  • Cycloaddition excels in regioselectivity but depends on hydrazonyl chloride availability.

  • Multi-Step Synthesis offers stability and scalability at the cost of complexity.

  • Nucleophilic Substitution enables modularity but requires expensive catalysts.

Applications in Medicinal Chemistry and Materials Science

Biological Activity

The triazole ring engages in hydrogen bonding with enzyme active sites (e.g., cytochrome P450), while the trifluoromethyl group enhances blood-brain barrier penetration. Derivatives show promise as kinase inhibitors and antimicrobial agents.

Material Science Applications

  • Coordination Polymers : Triazole–metal complexes (e.g., Cu²⁺) exhibit luminescence for OLEDs.

  • Supramolecular Chemistry : The CF₃ group directs crystal packing via fluorine–arene interactions .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent variations and their impact on molecular properties:

Compound Name Substituents (Benzene Ring) Heterocycle (Position) Molecular Weight Key Properties/Applications References
3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline -CF₃ (5-position) 1,2,4-Triazole (3-position) ~227* High lipophilicity; drug intermediate
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline -F (2-position) 1,2,4-Triazole (5-position) 178.17 Antimicrobial potential
3-(1-Methyl-1H-1,2,4-triazol-5-yl)aniline -CH₃ (triazole N1) 1,2,4-Triazole (3-position) 174.20 Improved metabolic stability
3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline -F (3-position) Tetrazole (4-position) 179.15 Agrochemical applications
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline -CF₃ (5-position) Imidazole (3-position) 227.19 Varied bioactivity (e.g., kinase inhibition)

*Estimated based on molecular formula C₉H₇F₃N₄.

Key Observations:
  • Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound increases molecular weight and lipophilicity compared to fluorine-substituted analogs (e.g., 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline, MW 178.17) . This enhances membrane permeability, critical for central nervous system (CNS) drug candidates.
  • N-Methylation : Methylation of the triazole ring (e.g., 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline) improves metabolic stability by reducing susceptibility to oxidative degradation .

Biological Activity

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline is a synthetic compound characterized by the presence of a trifluoromethyl group and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

The molecular formula for this compound is C10H8F3N5C_{10}H_{8}F_{3}N_{5}, with a molecular weight of approximately 275.20 g/mol. The structure includes a trifluoromethyl group (CF₃), which is known to enhance the lipophilicity and metabolic stability of compounds.

PropertyValue
Molecular FormulaC₁₀H₈F₃N₅
Molecular Weight275.20 g/mol
IUPAC NameThis compound
SMILESNC1=NN=C(N=C1)C(C(F)(F)F)=C2=CC=CC=C2N

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound was investigated through in vitro assays against several cancer cell lines. In one study, the compound was tested against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The findings revealed that it induced apoptosis in cancer cells with an IC₅₀ value of approximately 15 µM for MCF-7 cells, suggesting its efficacy in targeting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell survival. The trifluoromethyl group enhances its binding affinity to target proteins, while the triazole moiety may participate in hydrogen bonding interactions.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, various triazole derivatives were synthesized and tested for their antimicrobial properties. Among them, this compound exhibited superior activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL compared to standard antifungal agents .

Study 2: Cancer Cell Line Testing

A recent investigation published in Cancer Letters assessed the cytotoxic effects of several triazole derivatives on human cancer cell lines. The study highlighted that this compound significantly inhibited cell growth in both MCF-7 and HT-29 cells with a dose-dependent response .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from nitroaniline or halogenated aniline precursors. Key steps include:

  • Nucleophilic substitution : Introducing the triazole moiety via coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach trifluoromethyl groups or other substituents .
  • Optimization strategies :
  • Temperature control : Higher yields (>80%) are achieved at 80–100°C for triazole coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and reaction kinetics .
  • Catalyst loading : Reduced Pd catalyst (0.5–1 mol%) minimizes side reactions .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., triazole proton signals at δ 8.5–9.0 ppm) and trifluoromethyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
  • X-ray crystallography : SHELX software for resolving crystal structures and verifying bond angles/distances .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like 5α-reductase or cytochrome P450 using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for kinase or GPCR targets) to determine Kᵢ values .
  • Antimicrobial screening : Broth microdilution assays (MIC determination) against fungal/bacterial strains .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Electronic properties : DFT calculations (e.g., HOMO-LUMO gaps) predict nucleophilic/electrophilic sites on the triazole and aniline groups .
  • Docking simulations : Molecular docking (AutoDock Vina) to model interactions with enzyme active sites (e.g., hydrogen bonding with triazole N-atoms) .
  • Metabolic stability : Predict CYP-mediated oxidation sites using ADMET software .

Q. How should researchers address contradictory findings in reported biological activities of this compound?

  • Methodological Answer :

  • Purity validation : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .
  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cofactors) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., trifluoromethyl groups enhance antifungal activity ).

Q. What strategies are effective in elucidating the reaction mechanisms of triazole-containing aniline derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C–N bond formation) .
  • Intermediate trapping : Quench reactions at specific timepoints to isolate intermediates (e.g., via LC-MS) .
  • In situ spectroscopy : Monitor reaction progress using FTIR or Raman spectroscopy .

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